molecular formula C17H22NO4- B12366360 1,2-Piperidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester

1,2-Piperidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12366360
M. Wt: 304.4 g/mol
InChI Key: DAYGDJLPGZOFEW-UHFFFAOYSA-M
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Description

1,2-Piperidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1,2-Piperidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester typically involves the esterification of 1,2-Piperidinedicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,2-Piperidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Piperidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,2-Piperidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,2-Piperidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which imparts unique chemical properties and reactivity.

Properties

Molecular Formula

C17H22NO4-

Molecular Weight

304.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/p-1

InChI Key

DAYGDJLPGZOFEW-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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